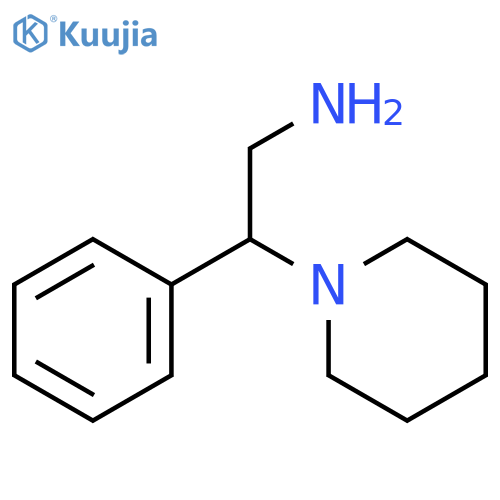Cas no 5815-73-6 (b-1-Piperidinyl-benzeneethanamine)
β-1-ピペリジニルベンゼンエタンアミンは、中枢神経系に作用する有機化合物であり、構造中にピペリジン環とフェネチルアミン骨格を有する。主に医薬品中間体や神経科学研究用試薬として利用され、受容体結合試験や酵素阻害研究における高い選択性が特徴である。分子設計の柔軟性から、薬理活性の最適化が可能であり、特にアドレナリン作動性やドーパミン作動性システムに関する研究に有用である。安定性に優れ、有機溶媒への溶解性が良好なため、実験操作の効率化が図れる。純度は通常99%以上で供給され、HPLCやNMRによる厳格な品質管理が行われている。

5815-73-6 structure
商品名:b-1-Piperidinyl-benzeneethanamine
b-1-Piperidinyl-benzeneethanamine 化学的及び物理的性質
名前と識別子
-
- 2-Phenyl-2-(piperidin-1-yl)ethanamine
- 2-Phenyl-2-(piperidin-1-yl)ethamine
- 2-Phenyl-2-piperidin-1-yl-ethylamine
- (2-phenyl-2-piperidin-1-ylethyl)amine(SALTDATA: 2HCl)
- 2-Phenyl-2-(piperidin-1-yl)ethan-1-amine
- 2-Phenyl-2-piperidino-aethylamin
- 2-phenyl-2-piperidylethylamine
- ANW-70684
- CTK7E2863
- SBB073024
- SureCN3637068
- MFCD08361865
- AKOS000148478
- b-1-Piperidinyl-benzeneethanamine
- 2-PHENYL-2-PIPERIDIN-1-YLETHANAMINE
- SCHEMBL3637068
- 5815-73-6
- F79566
- DB-127847
- DTXSID90498679
- AKOS016042069
- (2-phenyl-2-piperidin-1-ylethyl)amine
- NS-02158
- 2-Phenyl-2-(1-piperidinyl)ethanamine
- SB43565
-
- MDL: MFCD08361865
- インチ: InChI=1S/C13H20N2/c14-11-13(12-7-3-1-4-8-12)15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-11,14H2
- InChIKey: BZSQHIHHSWIKKO-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C(CN)N2CCCCC2
計算された属性
- せいみつぶんしりょう: 204.162648646g/mol
- どういたいしつりょう: 204.162648646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 29.3Ų
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.0±0.1 g/cm3
- ゆうかいてん: N/A℃
- ふってん: 304.5±22.0 °C at 760 mmHg
- フラッシュポイント: 35.2±19.0 °C
b-1-Piperidinyl-benzeneethanamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
b-1-Piperidinyl-benzeneethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM123072-1g |
2-phenyl-2-(piperidin-1-yl)ethan-1-amine |
5815-73-6 | 95% | 1g |
$365 | 2023-02-18 | |
| TRC | P994235-50mg |
b-1-Piperidinyl-benzeneethanamine |
5815-73-6 | 50mg |
$ 95.00 | 2022-06-03 | ||
| Alichem | A129007050-1g |
2-Phenyl-2-(piperidin-1-yl)ethanamine |
5815-73-6 | 95% | 1g |
$256.20 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536567-1g |
2-Phenyl-2-(piperidin-1-yl)ethan-1-amine |
5815-73-6 | 98% | 1g |
¥2970.00 | 2024-05-08 | |
| Aaron | AR00EEXQ-500mg |
2-PHENYL-2-PIPERIDIN-1-YLETHANAMINE |
5815-73-6 | 97% | 500mg |
$273.00 | 2025-01-24 | |
| abcr | AB496894-250mg |
2-Phenyl-2-(piperidin-1-yl)ethanamine; . |
5815-73-6 | 250mg |
€513.10 | 2024-08-02 | ||
| Aaron | AR00EEXQ-1g |
2-PHENYL-2-PIPERIDIN-1-YLETHANAMINE |
5815-73-6 | 97% | 1g |
$414.00 | 2025-01-24 | |
| Crysdot LLC | CD11100339-1g |
2-Phenyl-2-(piperidin-1-yl)ethanamine |
5815-73-6 | 95+% | 1g |
$299 | 2024-07-18 | |
| eNovation Chemicals LLC | Y1254228-1g |
2-PHENYL-2-PIPERIDIN-1-YLETHANAMINE |
5815-73-6 | 95% | 1g |
$465 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1254228-500mg |
2-PHENYL-2-PIPERIDIN-1-YLETHANAMINE |
5815-73-6 | 95% | 500mg |
$310 | 2025-02-26 |
b-1-Piperidinyl-benzeneethanamine 関連文献
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
5815-73-6 (b-1-Piperidinyl-benzeneethanamine) 関連製品
- 31466-46-3(2-Phenyl-2-(1-pyrrolidinyl)ethanamine)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:5815-73-6)b-1-Piperidinyl-benzeneethanamine

清らかである:99%
はかる:1g
価格 ($):296.0